molecular formula C11H13N3O2 B2904208 N,N-Dimethyl-5-(prop-2-enoylamino)pyridine-2-carboxamide CAS No. 2361657-04-5

N,N-Dimethyl-5-(prop-2-enoylamino)pyridine-2-carboxamide

Cat. No. B2904208
CAS RN: 2361657-04-5
M. Wt: 219.244
InChI Key: BZGAFSKSSNUING-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-5-(prop-2-enoylamino)pyridine-2-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methylene bridge replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific information on “this compound”, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could involve exploring the potential applications of this compound in various fields such as medicine, materials science, or chemical synthesis. This would involve further studies on its properties, synthesis methods, and potential uses .

properties

IUPAC Name

N,N-dimethyl-5-(prop-2-enoylamino)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-10(15)13-8-5-6-9(12-7-8)11(16)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGAFSKSSNUING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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